molecular formula C38H80N.Cl<br>C38H80NCl<br>C38H80ClN B089665 Dimethyldioctadecylammonium chloride CAS No. 107-64-2

Dimethyldioctadecylammonium chloride

Cat. No.: B089665
CAS No.: 107-64-2
M. Wt: 586.5 g/mol
InChI Key: REZZEXDLIUJMMS-UHFFFAOYSA-M
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Description

Dimethyldioctadecylammonium chloride (DODAC), also known as distearyl dimethyl ammonium chloride, is a quaternary ammonium compound (QAC) with the molecular formula C₃₈H₈₀ClN and a molecular weight of 586.50 g/mol . It features two long hydrophobic C₁₈ alkyl chains and a positively charged quaternary ammonium head group, making it a cationic surfactant with strong surface-active and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyldioctadecylammonium chloride can be synthesized through the quaternization of dimethylamine with octadecyl chloride. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The general reaction is as follows:

(C18H37)2N(CH3)2+C18H37Cl(C18H37)2N(CH3)2Cl\text{(C18H37)2N(CH3)2} + \text{C18H37Cl} \rightarrow \text{(C18H37)2N(CH3)2Cl} (C18H37)2N(CH3)2+C18H37Cl→(C18H37)2N(CH3)2Cl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quaternary ammonium group enables displacement of the chloride ion via nucleophilic substitution:
General Reaction :
 C18H37 2N CH3 2+Cl+Nu C18H37 2N CH3 2+Nu+Cl\text{ C}_{18}\text{H}_{37}\text{ }_2\text{N CH}_3\text{ }_2^+\text{Cl}^-+\text{Nu}^-\rightarrow \text{ C}_{18}\text{H}_{37}\text{ }_2\text{N CH}_3\text{ }_2^+\text{Nu}^-+\text{Cl}^-

Key Features:

  • Nucleophiles : Hydroxide (OH⁻), bromide (Br⁻), or iodide (I⁻) ions readily substitute chloride .

  • Conditions : Reactions occur in polar solvents (e.g., ethanol) under reflux.

  • Products :

    NucleophileProductApplication
    OH⁻Dimethyldioctadecylammonium hydroxideIntermediate in surfactant synthesis
    Br⁻Dimethyldioctadecylammonium bromideAntimicrobial formulations

Phase Transfer Catalysis (PTC)

The compound acts as a phase transfer catalyst due to its amphiphilic structure:

Mechanism:

  • Ion Pair Formation : The cationic ammonium binds anions (e.g., CN⁻, MnO₄⁻) in aqueous phase.

  • Transfer to Organic Phase : The hydrophobic alkyl chains facilitate migration into organic solvents .

Documented Reactions:

Reaction TypeSubstratesOutcomeSource
Oxidation of AlkenesKMnO₄, CyclohexeneEfficient dihydroxylation
Nucleophilic Alkylation1-Bromooctane, NaOHIncreased yield of octane derivative

Thermal Decomposition

Under elevated temperatures (>100°C), decomposition pathways emerge:

Observed Products:

  • Primary Pathway :
     C18H37 2N CH3 2+ClΔUnsaturated Aldehydes+NH3+HCl\text{ C}_{18}\text{H}_{37}\text{ }_2\text{N CH}_3\text{ }_2^+\text{Cl}^-\xrightarrow{\Delta}\text{Unsaturated Aldehydes}+\text{NH}_3+\text{HCl}

    • Confirmed via GC-MS analysis of degradation byproducts .

Stability Factors:

  • pH Sensitivity : Stable in acidic conditions (pH 4–6) but decomposes at pH >10 .

  • Light/Heat Resistance : No significant degradation under UV light or moderate heating .

Environmental Degradation

Despite low biodegradability, abiotic processes contribute to breakdown:

Hydrolysis:

  • Half-Life : >60 days in neutral water (25°C) .

  • Mechanism : Slow cleavage of C-N bonds under alkaline conditions .

Photolysis:

  • Limited degradation observed in sunlight due to high molecular weight and low solubility .

Biochemical Interactions

DDAC disrupts biological membranes via electrostatic and hydrophobic interactions:

Key Effects:

  • Membrane Disruption : Binds to phospholipids, causing leakage of cellular contents .

  • ROS Induction : Generates reactive oxygen species (ROS) in bacterial cells at ≥50 µM .

Analytical Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation:

m/z ValueFragment IonProposed Structure
550.6[C₃₈H₈₀N]⁺Intact quaternary ammonium
298.3[C₁₈H₃₇N(CH₃)₂]⁺Loss of one stearyl chain
85.1[C₅H₁₁N]⁺Trimethylamine derivative

Scientific Research Applications

Industrial Applications

1.1 Sanitizers and Cleaners

One of the primary uses of dimethyldioctadecylammonium chloride is in the formulation of sanitizers and cleaners, particularly within the foodservice industry. It acts as an effective antimicrobial agent against a broad spectrum of microorganisms, making it suitable for disinfecting surfaces and equipment .

1.2 Corrosion Inhibition

This compound is also utilized as a corrosion inhibitor in various industrial processes. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration, thus extending the lifespan of equipment .

1.3 Emulsifiers in Cosmetics

In personal care products, this compound serves as an emulsifier and conditioning agent, providing antistatic properties in hair conditioners and skin lotions . Its inclusion enhances the texture and stability of formulations.

Agricultural Applications

This compound has been explored for use as a fertilizer additive. Research indicates that it can improve nutrient uptake in plants when applied in controlled amounts . Its application rate is typically limited to 5 tons per hectare every three years to mitigate environmental impact.

Research Applications

3.1 Organic Synthesis

In organic chemistry, this compound acts as a phase transfer catalyst. It facilitates reactions between organic compounds and aqueous solutions by enhancing the solubility of reactants, thereby increasing reaction rates .

3.2 Environmental Studies

Studies have investigated the environmental fate of this compound, particularly its persistence and degradation in wastewater systems. Findings suggest that while it can be detected in effluents from industries using this compound, its biodegradability remains a concern due to its long-chain structure .

Case Study 1: Efficacy in Disinfection Protocols

A study conducted in commercial kitchens demonstrated that sanitizers containing this compound significantly reduced microbial load on surfaces compared to traditional cleaning agents. The results indicated a 99% reduction in bacterial counts within minutes of application, underscoring its effectiveness as a disinfectant .

Case Study 2: Environmental Impact Assessment

An environmental assessment focusing on wastewater treatment facilities revealed that this compound was present at concentrations averaging 214 µg/L in treated effluents. This study highlighted the need for monitoring and potential regulatory measures to manage its environmental impact effectively .

Data Summary Table

Application AreaSpecific UseConcentration RangeNotable Findings
SanitizersSurface disinfectants0.1% - 5%99% reduction in microbial load
Corrosion InhibitionProtective coatings for metalsVariableExtends equipment lifespan
Personal Care ProductsEmulsifier and conditioning agentVariableImproves texture and stability
Agricultural FertilizersNutrient uptake enhancerUp to 5 t/haEnhances plant growth under controlled conditions
Organic SynthesisPhase transfer catalystVariableIncreases reaction rates
Environmental MonitoringWastewater contaminantAverage 214 µg/LRequires regulatory oversight

Mechanism of Action

The mechanism by which dimethyldioctadecylammonium chloride exerts its effects is primarily through its surfactant properties. The long hydrophobic chains interact with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. This disruption is facilitated by the cationic ammonium group, which interacts with negatively charged components of the cell membrane .

Comparison with Similar Compounds

Key Properties:

  • Solubility: Highly soluble in polar solvents (e.g., ethanol, isopropanol) but poorly soluble in water unless heated .
  • Applications: Biomedical: Enhances tissue malleability in preserved specimens , stabilizes lipid monolayers for membrane studies , and serves as a cationic lipid in drug delivery systems . Industrial: Used in fabric softeners, antistatic agents, and as a modifier for organoclays and thermoelectric materials . Antimicrobial: Effective against bacteria, fungi, and enveloped viruses (e.g., SARS-CoV-2) .

DODAC belongs to the QAC family, which includes compounds like didecyldimethylammonium chloride (DDAC) and benzalkonium chloride (BAC) . Below is a detailed comparison:

Structural and Physicochemical Properties

Property DODAC DDAC BAC (C₁₂–C₁₄ alkyl)
Molecular Formula C₃₈H₈₀ClN C₂₂H₄₈ClN C₂₁H₃₈ClN–C₂₃H₄₂ClN
Molecular Weight 586.50 g/mol 358.07 g/mol 340–370 g/mol
Alkyl Chain Length Two C₁₈ chains Two C₁₀ chains One C₁₂–C₁₄ chain
Solubility in Water Poor (improves with heating) Moderate High
CMC (Critical Micelle Concentration) Lower (stronger hydrophobicity) Higher Intermediate

Key Insights :

  • DODAC’s longer alkyl chains confer higher hydrophobicity compared to DDAC and BAC, reducing water solubility but enhancing lipid membrane interactions .
  • BAC’s shorter chain improves solubility but reduces persistence on surfaces .

Antimicrobial Activity

Efficacy Against Pathogens

Organism DODAC (MIC₅₀)* DDAC (MIC₅₀)* BAC (MIC₅₀)*
Staphylococcus aureus 8 µg/mL 4 µg/mL 2 µg/mL
Escherichia coli 16 µg/mL 8 µg/mL 4 µg/mL
Candida albicans 32 µg/mL 16 µg/mL 8 µg/mL

MIC₅₀: Minimum inhibitory concentration for 50% growth inhibition .

Mechanisms :

  • DODAC disrupts microbial membranes via electrostatic interactions and hydrophobic insertion, causing leakage of cytoplasmic content .
  • DDAC and BAC exhibit faster bactericidal action due to shorter chains, which increase mobility and penetration into biofilms .

Cytotoxicity Toward Mammalian Cells

Compound IC₅₀ (HeLa Cells)* Hemolytic Activity*
DODAC 25 µg/mL Low (≤10% lysis)
DDAC 12 µg/mL Moderate (30% lysis)
BAC 8 µg/mL High (≥50% lysis)

IC₅₀: Half-maximal inhibitory concentration; hemolysis measured at 50 µg/mL .

Key Insight: DODAC’s lower cytotoxicity aligns with its use in biomedical applications, whereas BAC’s higher toxicity limits it to non-medical disinfectants .

Environmental and Regulatory Profiles

Parameter DODAC DDAC BAC
Aquatic Toxicity LC₅₀ (Fish): 0.1 mg/L LC₅₀ (Fish): 0.05 mg/L LC₅₀ (Fish): 0.2 mg/L
Biodegradability Low (persistent) Moderate High
Regulatory Status Restricted in EU for biocides Banned in EU for PT1/PT2 Approved with concentration limits

Sources : .

Key Insight : DODAC’s environmental persistence and high aquatic toxicity necessitate strict disposal protocols, whereas BAC’s biodegradability reduces ecological risks .

Biological Activity

Dimethyldioctadecylammonium chloride (DDAC), also known as distearyldimonium chloride, is a quaternary ammonium compound widely recognized for its biological activity, particularly its antimicrobial properties. This article delves into the mechanisms of action, applications in various fields, and relevant research findings related to DDAC.

DDAC is characterized as a cationic surfactant with a long hydrophobic hydrocarbon chain, which contributes to its antimicrobial efficacy. The primary mechanism by which DDAC exerts its biological effects involves:

  • Electrostatic Interactions : The positively charged ammonium group interacts with negatively charged components of bacterial cell membranes, leading to membrane disruption.
  • Hydrophobic Interactions : The long hydrophobic tail integrates into the lipid bilayer, further destabilizing the membrane structure .

Biochemical Pathways

The disruption of the bacterial cell membrane results in:

  • Leakage of cellular contents.
  • Induction of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Applications in Biological and Medical Research

DDAC is utilized across various domains due to its effective antimicrobial properties:

  • Antiseptics and Disinfectants : Commonly included in formulations for surface disinfectants, hand sanitizers, and antiseptic wipes. Its broad-spectrum activity makes it suitable for hospital settings and personal care products .
  • Gene Delivery Systems : DDAC has been employed in gene therapy due to its ability to form complexes with DNA, enhancing cellular uptake and facilitating transfection .
  • Immunological Studies : Research has indicated that DDAC can act as an adjuvant in vaccine formulations, enhancing immune responses against specific pathogens such as Neisseria meningitidis .

Toxicological Studies and Environmental Impact

Despite its beneficial applications, DDAC poses certain risks:

  • Genotoxicity : Studies have shown that DDAC can induce moderate genotoxic effects in eukaryotic cells at environmentally relevant concentrations. This raises concerns about its release into wastewater systems and potential genetic damage to aquatic organisms .
  • Bioaccumulation : Chronic toxicity studies indicate that while DDAC has low bioaccumulation potential, it can still affect benthic organisms when present in sediments .

Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of DDAC against various bacterial strains. Results indicated that DDAC exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 10 mg/L depending on the organism tested.

Study 2: Immunological Response

In a controlled animal study assessing the immunological effects of DDAC as an adjuvant, it was found that mice immunized with a combination of DDAC and Neisseria antigens produced higher antibody titers compared to controls receiving antigens alone. This suggests that DDAC can enhance vaccine efficacy through improved immune response .

Data Summary Table

Property Value
Chemical NameThis compound
CAS Number107-64-2
Molecular FormulaC36H76NCl
Antimicrobial ActivityBroad-spectrum against bacteria/fungi
MIC Range0.1 - 10 mg/L
Toxicity (NOEC)>5738 mg/kg (Lumbriculus variegatus)
GenotoxicityModerate effects at low concentrations

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing DODAC, and how do purity levels impact experimental reproducibility?

DODAC is synthesized via ammonolysis of natural tallow fatty acids to form amines, followed by quaternization with methyl chloride, yielding a mixture primarily containing dimethyldioctadecylammonium chloride and dimethyldihexadecylammonium chloride . Residual solvents like isopropyl alcohol (≤18% w/w) may remain if used during processing. Purity levels (e.g., 75% vs. 97%) significantly affect colloidal stability and reproducibility in lipid membrane studies. Researchers should validate purity via NMR, HPLC, or mass spectrometry and account for residual solvents in experimental design .

Q. How do physicochemical properties (e.g., solubility, molecular weight) influence DODAC’s applicability in membrane studies?

DODAC’s molecular weight (586.5 g/mol), hydrophobic C18 chains, and cationic quaternary ammonium group dictate its low water solubility and surfactant behavior. It forms stable lipid bilayers in organic solvents or mixed systems (e.g., with phosphatidylcholine). For membrane studies, mechanical dispersion in chloroform followed by solvent evaporation and hydration in buffer (e.g., 10 mM Tris, pH 7.4) is a common protocol . Solubility limitations require careful solvent selection (e.g., isopropanol) to avoid aggregation .

Q. What are the recommended characterization techniques for DODAC in colloid and interface science?

Key techniques include:

  • Dynamic Light Scattering (DLS) : To measure vesicle size distribution in lipid membranes.
  • Zeta Potential Analysis : Confirms cationic surface charge due to quaternary ammonium groups.
  • FTIR and NMR : Validates structural integrity and identifies residual solvents.
  • Langmuir-Blodgett Trough : Assesses monolayer formation and packing density at air-water interfaces .

Advanced Research Questions

Q. How can DODAC’s role in ion transport studies be optimized using supported lipid membranes?

DODAC’s cationic charge stabilizes lipid bilayers for ionophore-mediated transport studies. For example, valinomycin-K+ kinetics in DODAC membranes are analyzed via impedance spectroscopy. Key parameters:

  • Membrane Composition : 80% phosphatidylcholine + 20% DODAC (w/w) ensures structural stability.
  • Buffer Conditions : 10 mM Tris (pH 7.4) minimizes nonspecific interactions.
  • Data Interpretation : Use simplified kinetic models to decouple membrane resistance from ionophore activity .

Q. What mechanisms underlie DODAC’s toxicity in aquatic systems, and how can this be reconciled with its biomedical applications?

DODAC is classified as "very toxic to aquatic life with long-lasting effects" due to its persistence and surfactant-driven disruption of cellular membranes . However, in biomedical contexts (e.g., drug delivery), its cationic nature enhances cellular uptake. To mitigate toxicity:

  • Encapsulation : Combine with bentonite or polymers to reduce free DODAC concentrations.
  • Dose Optimization : Use in vitro cytotoxicity assays (e.g., MTT) to establish safe thresholds .

Q. How do data contradictions arise in DODAC’s environmental risk assessments, and what mitigation strategies are recommended?

Discrepancies in ecotoxicity data stem from variability in test organisms (e.g., algae vs. fish) and exposure durations. The EU Commission’s risk evaluation (2002) highlights the need for long-term ecotoxicological studies. Researchers should:

  • Standardize Test Models : Use OECD guidelines for algae (e.g., Pseudokirchneriella subcapitata) and daphnids.
  • Monitor Degradation Products : Analyze metabolites via HPLC-MS to assess persistence .

Q. What methodological challenges arise when incorporating DODAC into antitumor drug delivery systems?

DODAC’s hydrophobicity complicates aqueous dispersion, requiring co-formulation with amphiphilic carriers (e.g., PEGylated lipids). In one study, DODAC-bentonite composites enhanced antitumor agent efficacy by improving cellular internalization. Key steps:

  • Surface Modification : Adsorb DODAC onto bentonite via ion exchange.
  • Drug Loading : Use solvent evaporation or pH-dependent binding.
  • In Vivo Validation : Monitor hepatic clearance and immune response to address potential toxicity .

Q. Methodological Notes

  • Storage : Store DODAC at room temperature in desiccated conditions to prevent hydrolysis .
  • Safety : Use PPE (gloves, eye protection) and fume hoods due to its corrosive nature and aquatic toxicity .
  • Data Reproducibility : Report purity, solvent history, and dispersion protocols to enable cross-study comparisons .

Properties

IUPAC Name

dimethyl(dioctadecyl)azanium;chloride
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InChI

InChI=1S/C38H80N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1
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InChI Key

REZZEXDLIUJMMS-UHFFFAOYSA-M
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Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-]
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Molecular Formula

C38H80NCl, C38H80ClN
Record name DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE
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Related CAS

14357-21-2 (Parent)
Record name Dimethyldioctadecylammonium chloride
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DSSTOX Substance ID

DTXSID8026771
Record name Dimethyldioctadecylammonium chloride
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Molecular Weight

586.5 g/mol
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Physical Description

Liquid, Solid; [ICSC] Faintly beige flakes; [MSDSonline], POWDER.
Record name 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1)
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Solubility

Virtually insoluble in water., Solubility in water: none
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Density

Density (at 88 °C): 0.84 g/cm³
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Vapor Pressure

Vapor pressure, Pa at 25 °C:
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Color/Form

Powder

CAS No.

107-64-2
Record name Distearyldimethylammonium chloride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethyldioctadecylammonium chloride
Dimethyldioctadecylammonium chloride
Dimethyldioctadecylammonium chloride

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